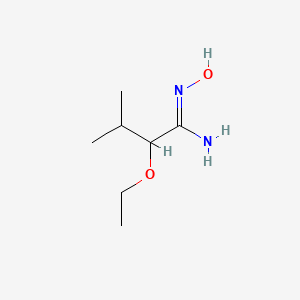

2-Ethoxy-N'-hydroxy-3-methylbutanimidamide

説明

2-Ethoxy-N'-hydroxy-3-methylbutanimidamide (CAS: 1604016-44-5) is an aliphatic hydroxyimidamide derivative with the molecular formula C₇H₁₆N₂O₂ and a molecular weight of 160.21 g/mol . Its structure comprises:

- An ethoxy group (-OCH₂CH₃) at the 2-position.

- A hydroxyimino group (-NH-OH) at the N'-position.

- A methyl-substituted butanimidamide backbone.

特性

分子式 |

C7H16N2O2 |

|---|---|

分子量 |

160.21 g/mol |

IUPAC名 |

2-ethoxy-N'-hydroxy-3-methylbutanimidamide |

InChI |

InChI=1S/C7H16N2O2/c1-4-11-6(5(2)3)7(8)9-10/h5-6,10H,4H2,1-3H3,(H2,8,9) |

InChIキー |

HMFUUGQSYOOPPX-UHFFFAOYSA-N |

異性体SMILES |

CCOC(C(C)C)/C(=N/O)/N |

正規SMILES |

CCOC(C(C)C)C(=NO)N |

製品の起源 |

United States |

準備方法

The synthesis of 2-Ethoxy-N’-hydroxy-3-methylbutanimidamide involves several steps. One common method includes the reaction of 3-methylbutanamide with ethoxyamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is then heated to a specific temperature to ensure the formation of the desired product .

Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves similar steps with adjustments to optimize yield and purity .

化学反応の分析

2-Ethoxy-N’-hydroxy-3-methylbutanimidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction .

科学的研究の応用

2-Ethoxy-N’-hydroxy-3-methylbutanimidamide has several scientific research applications:

作用機序

The mechanism of action of 2-Ethoxy-N’-hydroxy-3-methylbutanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share functional or structural similarities with 2-Ethoxy-N'-hydroxy-3-methylbutanimidamide:

Functional Group Impact on Properties

(a) Ethoxy vs. Methoxy Substitution

- The ethoxy group in the target compound enhances lipophilicity compared to methoxy analogs (e.g., N'-hydroxy-2-[(3-methoxyphenyl)methoxy]ethanimidamide) . This could influence solubility and membrane permeability in biological systems.

- Aromatic analogs like 2-Ethoxy-N'-hydroxybenzenecarboximidamide exhibit resonance stabilization, whereas the aliphatic backbone of the target compound may increase conformational flexibility .

(b) Hydroxyimino Group

- This is critical in catalysis and coordination chemistry, as seen in N,O-bidentate directing groups .

(c) Methyl Branching

生物活性

2-Ethoxy-N'-hydroxy-3-methylbutanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

- Molecular Formula : C8H17N3O2

- Molecular Weight : 175.24 g/mol

- IUPAC Name : 2-Ethoxy-N'-hydroxy-3-methylbutanimidamide

The biological activity of 2-Ethoxy-N'-hydroxy-3-methylbutanimidamide is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways.

- Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling cascades.

- Antioxidant Activity : Exhibits properties that can scavenge free radicals, reducing oxidative stress in cells.

Antioxidant Activity

Research indicates that 2-Ethoxy-N'-hydroxy-3-methylbutanimidamide displays significant antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is crucial for preventing cellular damage.

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various bacterial strains, including:

- E. coli

- Staphylococcus aureus

- Klebsiella pneumoniae

The Minimum Inhibitory Concentration (MIC) values suggest that it is effective at relatively low concentrations.

Anticancer Properties

Studies have indicated that 2-Ethoxy-N'-hydroxy-3-methylbutanimidamide possesses anticancer properties by inducing apoptosis in cancer cells and inhibiting their proliferation. This makes it a candidate for further investigation in cancer therapeutics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-Ethoxy-N'-hydroxy-3-methylbutanimidamide, it is essential to compare it with structurally similar compounds.

| Compound Name | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 2-Ethoxy-N'-hydroxy-3-methylbutanimidamide | High | Moderate | Significant |

| Gnetupendin A | Moderate | Low | Moderate |

| Other Thiourea Derivatives | Variable | High | Low |

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : In vitro studies demonstrated that 2-Ethoxy-N'-hydroxy-3-methylbutanimidamide inhibited the growth of E. coli with an MIC of 50 µg/mL, comparable to standard antibiotics.

- Antioxidant Mechanism Exploration : A study conducted on human cell lines showed that the compound reduced oxidative stress markers significantly after treatment, indicating its potential as an antioxidant agent.

- Anticancer Evaluation : In a recent study, the compound was tested against various cancer cell lines, showing a dose-dependent reduction in cell viability and induction of apoptosis at concentrations above 10 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。